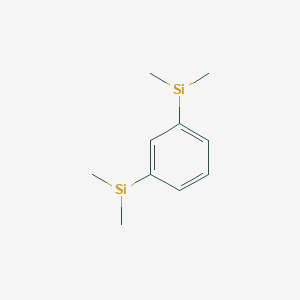
CID 15906620
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 15906620 is a chemical compound with unique properties and applications It is known for its versatility in various chemical reactions and its significance in scientific research
Méthodes De Préparation
The preparation of CID 15906620 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of racemic 6-methyl nicotine involves mixing 6-methyl nicotinic acid with an alcohol solvent, adjusting the pH, and maintaining the reaction temperature .
Analyse Des Réactions Chimiques
CID 15906620 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bis(2-methoxyethyl)aminosulfur trifluoride is a versatile reagent that facilitates deoxofluorination reactions, converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives .
Applications De Recherche Scientifique
CID 15906620 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various chemical products and materials. The City of Scientific Research and Technological Applications highlights the importance of such compounds in advancing scientific technologies .
Mécanisme D'action
The mechanism of action of CID 15906620 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin, which plays a crucial role in its antifibrinolytic activity .
Comparaison Avec Des Composés Similaires
CID 15906620 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, aminocaproic acid and tranexamic acid are both antifibrinolytic agents with similar mechanisms of action . this compound may have distinct properties or applications that set it apart from these compounds.
Propriétés
Formule moléculaire |
C10H16Si2 |
|---|---|
Poids moléculaire |
192.40 g/mol |
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 |
Clé InChI |
OHNLTXOTEPEWHI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC(=CC=C1)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






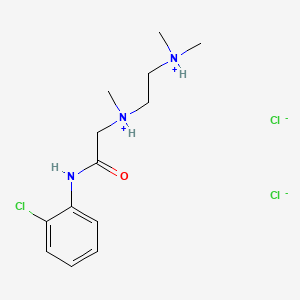


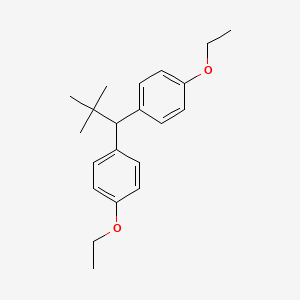



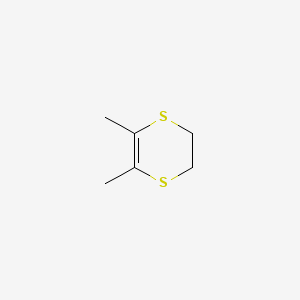
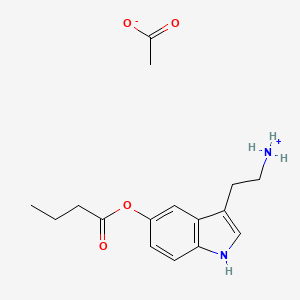
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)
